molecular formula C8F8O B1581025 Octafluoroacetophenone CAS No. 652-22-2

Octafluoroacetophenone

Cat. No.: B1581025
CAS No.: 652-22-2
M. Wt: 264.07 g/mol
InChI Key: IIDKLGQPNPUKBQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Octafluoroacetophenone, also known as Perfluoroacetophenone, is a fluorinating agent . It adds fluorine atoms to other molecules due to its electron-withdrawing properties . This mechanism enables the formation of stable compounds and serves as the foundation for its role in synthesizing various fluorinated compounds .

Mode of Action

The interaction of this compound with its targets is primarily through the addition of fluorine atoms . This process is facilitated by the compound’s electron-withdrawing properties, which allow it to form stable compounds . The resulting changes include the formation of new fluorinated compounds .

Biochemical Pathways

Given its role as a fluorinating agent, it can be inferred that it plays a role in the synthesis of various fluorinated compounds . The downstream effects of these pathways would depend on the specific fluorinated compounds produced.

Pharmacokinetics

Its molecular weight of 26407 and its physical properties such as boiling point of 130-131 °C and density of 1.609 g/mL at 25 °C suggest that it may have significant bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific targets it interacts with. As a fluorinating agent, it can lead to the formation of various fluorinated compounds . The specific effects of these compounds would depend on their individual properties and functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other organic elements in the environment could potentially interfere with its action . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octafluoroacetophenone can be synthesized through the Friedel-Crafts acylation of perfluorobenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of perfluoroacetophenone involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Octafluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Octafluoroacetophenone’s complete fluorination imparts unique properties such as high thermal and chemical stability, making it distinct from other partially fluorinated acetophenones. Its hydrophobic nature and strong C-F bonds contribute to its exceptional stability and reactivity .

Properties

IUPAC Name

2,2,2-trifluoro-1-(2,3,4,5,6-pentafluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F8O/c9-2-1(7(17)8(14,15)16)3(10)5(12)6(13)4(2)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDKLGQPNPUKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215505
Record name Acetophenone, octafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652-22-2
Record name Acetophenone, octafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, octafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octafluoroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Perfluoroacetophenone a valuable building block in polymer synthesis, and what specific polymer was synthesized using it in the provided research?

A1: Perfluoroacetophenone serves as a valuable building block due to the electron-withdrawing nature of its pentafluorophenyl group. This characteristic allows for efficient electrophilic aromatic substitution reactions. [] In the provided research, Perfluoroacetophenone was employed in a superacid-catalyzed Friedel-Crafts polycondensation reaction with p-terphenyl. This reaction led to the successful synthesis of poly(p-terphenyl perfluorophenylsulfonic acid)s, a class of polymers exhibiting promising properties for proton exchange membranes. []

Q2: The research mentions that Perfluoroacetophenone's reactivity was explored in different reactions. Can you elaborate on a reaction where Perfluoroacetophenone showed unexpected behavior?

A2: While not extensively discussed in the provided research, one paper mentions that Perfluoroacetophenone, along with pentafluorobenzoyl fluoride, did not undergo a difluorocarbene addition reaction to the carbonyl group. [] This finding suggests that the reactivity of Perfluoroacetophenone's carbonyl group might be influenced by the presence of the pentafluorophenyl ring, potentially due to electronic effects or steric hindrance. This unexpected behavior highlights the need for further investigation into the reactivity profile of Perfluoroacetophenone under various reaction conditions.

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